4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
Description
Properties
IUPAC Name |
4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(10-5-13-12(17)14-10)15-4-3-9(6-15)18-7-8-1-2-8/h5,8-9H,1-4,6-7H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNXNXIUQPBSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CNC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula is not provided in the search results.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antitumor Activity : Imidazole derivatives have been studied for their ability to inhibit cancer cell growth. For instance, pyrazole derivatives have shown promising results against breast cancer cell lines by inducing apoptosis and enhancing the cytotoxic effects of established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Certain imidazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Phosphodiesterase Inhibition : Some studies have highlighted the potential of imidazole derivatives to act as phosphodiesterase inhibitors, which could be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Disruption of cell membranes | |
| Phosphodiesterase Inhibition | Modulation of cAMP levels |
Case Study: Antitumor Activity
A study investigated the effects of an imidazole derivative on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. The study also highlighted a synergistic effect when combined with doxorubicin, suggesting potential for enhanced therapeutic efficacy in resistant cancer subtypes .
Case Study: Phosphodiesterase Inhibition
Another study focused on a related imidazole compound that inhibited phosphodiesterase activity, resulting in reduced airway hyperreactivity in an asthmatic mouse model. The compound showed a favorable pharmacokinetic profile, indicating its potential as a new anti-asthmatic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several pharmacologically active molecules:
Physicochemical Properties
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, a feature observed in roflumilast and its derivatives .
- Molecular Weight : Estimated at ~350–400 g/mol, similar to roflumilast (403 g/mol), suggesting suitability for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
